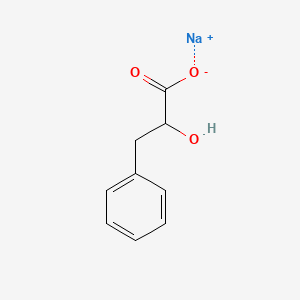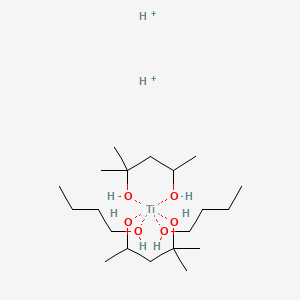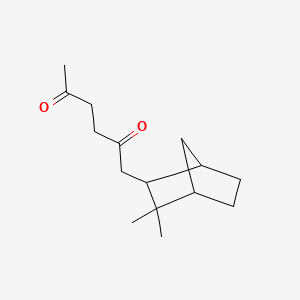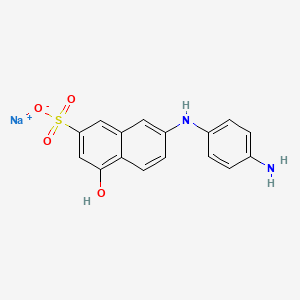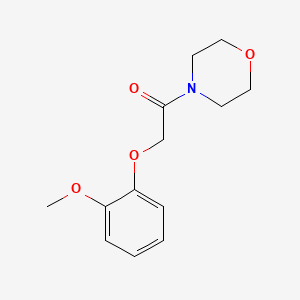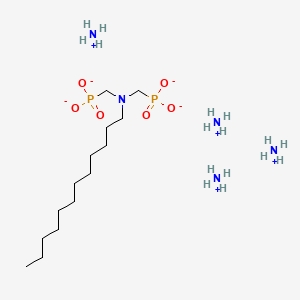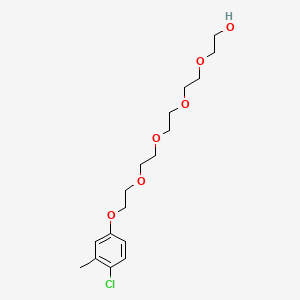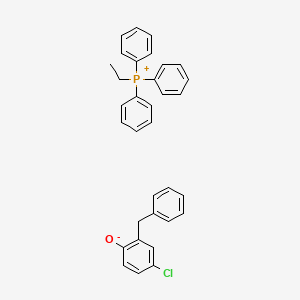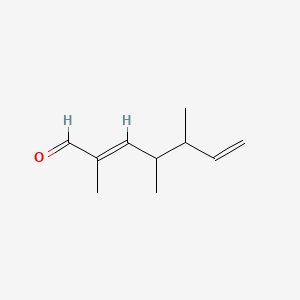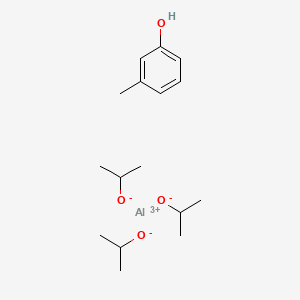
Aluminum;3-methylphenol;propan-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of phenol, 3-methyl-, reaction products with aluminum isopropoxide typically involves the reaction of 3-methylphenol with aluminum isopropoxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves mixing equimolar amounts of 3-methylphenol and aluminum isopropoxide, followed by heating the mixture to facilitate the reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product yield and purity .
Analyse Des Réactions Chimiques
Phenol, 3-methyl-, reaction products with aluminum isopropoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like chromic acid for oxidation and reducing agents like aluminum isopropoxide for reduction. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenol, 3-methyl-, reaction products with aluminum isopropoxide has several scientific research applications:
Organic Synthesis: It is used as a catalyst in various organic reactions, including alkylation and reduction reactions.
Biological Activity: The compound and its derivatives have been studied for their potential biological activities, including antimicrobial and antioxidant properties.
Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mécanisme D'action
The mechanism of action of phenol, 3-methyl-, reaction products with aluminum isopropoxide involves the formation of a six-membered ring transition state during the MPV reduction. The aluminum isopropoxide coordinates with the carbonyl oxygen, facilitating the transfer of a hydride ion from the alkoxy ligand to the carbonyl carbon. This results in the reduction of the carbonyl compound to an alcohol . The compound’s catalytic activity is attributed to its ability to form stable intermediates and transition states during the reaction.
Comparaison Avec Des Composés Similaires
Phenol, 3-methyl-, reaction products with aluminum isopropoxide can be compared with other similar compounds such as:
Phenol, reaction products with aluminum isopropoxide: Similar in structure but lacks the methyl group, which can influence its reactivity and selectivity in reactions.
Phenol, 4-methyl-, reaction products with aluminum isopropoxide: The position of the methyl group can affect the compound’s chemical properties and reactivity.
Phenol, 2-methyl-, reaction products with aluminum isopropoxide: The ortho position of the methyl group can lead to different steric and electronic effects compared to the meta position.
Propriétés
Formule moléculaire |
C16H29AlO4 |
|---|---|
Poids moléculaire |
312.38 g/mol |
Nom IUPAC |
aluminum;3-methylphenol;propan-2-olate |
InChI |
InChI=1S/C7H8O.3C3H7O.Al/c1-6-3-2-4-7(8)5-6;3*1-3(2)4;/h2-5,8H,1H3;3*3H,1-2H3;/q;3*-1;+3 |
Clé InChI |
IXEYBFVQTSJTBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)O.CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


